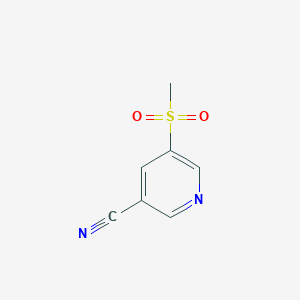

5-(Methylsulfonyl)nicotinonitrile

Description

Contextualization within the Landscape of Nicotinonitrile Chemistry

Nicotinonitrile, also known as 3-cyanopyridine, is a derivative of pyridine (B92270), a fundamental heterocyclic compound. wikipedia.orgmdpi.com The pyridine ring is a common structural motif in a vast array of pharmaceuticals, agrochemicals, and other functional materials. wikipedia.orgresearchgate.netnih.gov The presence of the nitrile (-CN) group in nicotinonitrile provides a versatile chemical handle for further synthetic modifications, allowing for its conversion into amines, amides, carboxylic acids, and other functional groups.

The introduction of substituents onto the nicotinonitrile framework, as seen in 5-(methylsulfonyl)nicotinonitrile, allows for the fine-tuning of the molecule's steric and electronic properties. This targeted functionalization is a key strategy in modern drug discovery and materials science, enabling the development of compounds with optimized activity and selectivity. The broader class of nicotinonitrile derivatives has been explored for various potential applications, including as intermediates in the synthesis of biologically active molecules.

Chemical Significance of the Methylsulfonyl Moiety in Pyridine Systems

The methylsulfonyl (-SO2CH3) group is a strong electron-withdrawing group. cymitquimica.com When attached to a pyridine ring, it significantly influences the ring's electron density and reactivity. nih.gov Specifically, the sulfonyl group deactivates the pyridine ring towards electrophilic aromatic substitution and makes the carbon atoms of the ring more susceptible to nucleophilic attack. nih.gov This altered reactivity profile can be strategically exploited in organic synthesis to direct the course of chemical reactions and build complex molecular architectures.

The polarity imparted by the sulfonyl group can also enhance the solubility of the molecule in polar solvents. cymitquimica.com Furthermore, the sulfonyl group can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be crucial for molecular recognition and binding to biological targets. nih.gov The presence of sulfur-containing functional groups in pyridine and quinoline (B57606) derivatives is common in drugs and drug candidates. researchgate.net

Overview of Current Academic Research Trajectories for Related Chemical Architectures

Current research involving chemical structures related to this compound is multifaceted, with significant efforts directed towards several key areas:

Development of Novel Synthetic Methodologies: A primary focus is the development of efficient and selective methods for the functionalization of pyridine rings. researchgate.netnih.gov This includes direct C-H functionalization techniques, which offer a more atom-economical approach compared to traditional cross-coupling reactions that often require pre-functionalized starting materials. researchgate.net

Exploration of Biological Activity: Substituted pyridines are a cornerstone of medicinal chemistry. nih.gov Researchers are actively synthesizing and evaluating novel pyridine derivatives, including those with sulfonyl and nitrile groups, for a wide range of potential therapeutic applications. These include investigations into their potential as anticancer, antibacterial, anti-inflammatory, and antidiabetic agents. mdpi.comnih.goveurjchem.com For instance, certain pyridine acyl sulfonamide derivatives have been identified as potent COX-2 inhibitors with antitumor activity. nih.gov

Materials Science Applications: The unique electronic properties of functionalized pyridines make them attractive candidates for use in materials science. numberanalytics.com Research is ongoing into their potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and as ligands for transition metal catalysts. researchgate.net The ability to tune the electronic and photophysical properties of these molecules through targeted synthesis is a key driver of this research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-12(10,11)7-2-6(3-8)4-9-5-7/h2,4-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFWZLQSDAVFGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Methylsulfonyl Nicotinonitrile and Its Derivatives

Established Synthetic Pathways to 5-(Methylsulfonyl)nicotinonitrile

While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in readily available literature, its synthesis can be logically deduced from established chemical transformations. The most plausible approach involves the preparation of a sulfur-containing precursor, followed by oxidation to the desired sulfone.

A common and effective strategy for installing a sulfone group on an aromatic ring is the oxidation of a corresponding thioether (sulfide). Therefore, a likely synthetic pathway to this compound would proceed via the precursor, 5-(Methylthio)nicotinonitrile.

The synthesis of this precursor could be achieved through several established methods for forming nicotinonitriles, such as:

From a halogenated precursor: A reaction between 5-bromo-3-cyanopyridine and sodium thiomethoxide. The use of copper catalysis in reactions of halo-pyridines with cyanide sources is a well-known method for producing nicotinonitriles. orgsyn.orggoogle.com

Dehydration of nicotinamide (B372718): Nicotinonitrile can be synthesized by dehydrating nicotinamide using reagents like phosphorus pentoxide. orgsyn.org A similar approach could be applied to a 5-(methylthio)nicotinamide precursor.

Once the 5-(methylthio)nicotinonitrile intermediate is obtained, the final step is the oxidation of the thioether to the sulfone. The optimization of this step would involve selecting the appropriate oxidizing agent and reaction conditions to maximize the yield and prevent over-oxidation or degradation of the nitrile group or pyridine (B92270) ring.

The critical step in the proposed synthesis is the oxidation of the thioether. The choice of oxidant and conditions is crucial for a successful transformation. Common reagents for this purpose are known to provide good to excellent yields depending on the substrate.

The reaction is typically performed in a suitable organic solvent, such as dichloromethane (B109758) (DCM), chloroform, or methanol, often at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermicity of the reaction and minimize side products.

Table 1: Common Reagents for Thioether to Sulfone Oxidation

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Meta-chloroperoxybenzoic acid (m-CPBA) | 1-2.2 equivalents, DCM, 0 °C to RT | A widely used, effective, and often clean oxidant. Stoichiometry must be controlled to avoid N-oxide formation on the pyridine ring. |

| Oxone® (Potassium peroxymonosulfate) | Methanol/Water, RT | A versatile and environmentally friendly oxidant. Often used in a buffered solution. |

Expedient Routes to Substituted Nicotinonitrile Scaffolds

Beyond the specific synthesis of the title compound, various modern synthetic strategies offer efficient access to the broader class of substituted nicotinonitriles. These methods are often characterized by their convergence, atom economy, and ability to generate molecular diversity.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. researchgate.net Several MCRs have been developed for the synthesis of the nicotinonitrile core.

A prominent example is a four-component reaction involving an aldehyde, an active methylene (B1212753) compound (like acetophenone), a nitrile source (like malononitrile (B47326) or cyanothioacetamide), and an ammonia (B1221849) source (like ammonium (B1175870) acetate). researchgate.netnih.gov These reactions can be catalyzed by various means and often proceed with high atom economy to rapidly build the substituted pyridine ring. nih.govresearchgate.net

Table 2: Examples of Multicomponent Reactions for Nicotinonitrile Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Aldehyde, Acetophenone, Malononitrile, Ammonium Acetate | Solvent-free, 110 °C, Nanomagnetic MOF | Polysubstituted Nicotinonitriles | nih.gov |

| Aldehyde, Acetophenone, Cyanothioacetamide, Alkylating Agent | N/A | Nicotinamides and Thieno[2,3-b]pyridines | researchgate.net |

The Vilsmeier-Haack (V-H) reaction is a powerful synthetic tool for the formylation of electron-rich compounds and the construction of various heterocyclic systems. ijpcbs.comrsc.org The V-H reagent, typically a chloroiminium salt formed from a substituted amide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃), is a potent electrophile. thieme-connect.com

In the context of nicotinonitrile synthesis, the V-H reaction can be used to convert pyridone precursors into chloro-nicotinonitriles. For instance, reacting a 2-oxo-1,6-dihydropyridine-3-carboxamide with the V-H reagent can yield a 2-chloro-nicotinonitrile derivative. rsc.org This transformation involves the activation of the pyridone ring and subsequent chlorination and dehydration of the amide to a nitrile. This method provides a valuable route to functionalized nicotinonitriles that can undergo further substitution reactions at the 2-position. ijpcbs.comthieme-connect.com

The formation of the pyridine ring is the cornerstone of nicotinonitrile synthesis, and it can be achieved through various cyclization mechanisms. These reactions construct the six-membered heterocycle from acyclic precursors.

Condensation Reactions: This is the most classical approach, famously exemplified by the Hantzsch pyridine synthesis. It generally involves the condensation of β-dicarbonyl compounds (or their equivalents like enamines) with an aldehyde and an ammonia source. The mechanism proceeds through a series of condensations, additions, and a final oxidation/aromatization step to yield the pyridine ring.

[3+3] Annulation: Modern methods include metal-free [3+3] annulation strategies. For example, the reaction between β-enaminonitriles and β,β-dichloromethyl peroxides proceeds through a cascade involving a Kornblum–De La Mare rearrangement, nucleophilic substitution, and an intramolecular cyclization/condensation to form highly substituted pyridines under mild conditions. mdpi.com

Electrocyclization: Some routes utilize 6π-electrocyclization reactions. In these syntheses, an appropriately substituted 1-azatriene intermediate is generated in situ. This intermediate then undergoes a thermally allowed 6π-electrocyclic ring closure to form a dihydropyridine, which subsequently aromatizes to the final pyridine product. researchgate.net

Diels-Alder Type Reactions: While less common for simple pyridines, inverse-electron-demand Diels-Alder reactions ([4π+2π] cycloadditions) using 1,2,4-triazines or other electron-poor azadienes with electron-rich dienophiles can lead to bicyclic intermediates that extrude a stable molecule (like N₂) to afford the pyridine ring.

These diverse cyclization strategies provide chemists with a versatile toolkit for constructing the nicotinonitrile scaffold with various substitution patterns.

Targeted Introduction of the Methylsulfonyl Functional Group

The introduction of the methylsulfonyl moiety onto the nicotinonitrile scaffold can be achieved through various synthetic routes. The two primary strategies involve either the direct installation of a sulfonyl group onto the pyridine ring or the synthesis of a sulfide (B99878) precursor followed by oxidation.

Direct C-H sulfonylation of pyridine rings represents an atom-economical and efficient approach to installing sulfonyl groups, avoiding the need for pre-functionalized starting materials like halopyridines. researchgate.net A notable one-pot protocol has been developed for the C4-selective sulfonylation of pyridines. pageplace.dersc.orgresearchgate.net This method involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), which makes the ring susceptible to nucleophilic attack. pageplace.deresearchgate.net

Following activation, a base-mediated addition of a sulfinic acid salt, such as sodium methanesulfinate, occurs. pageplace.deresearchgate.net The choice of the base is crucial for controlling the regioselectivity of the addition. Subsequent elimination and re-aromatization lead to the formation of the C4-sulfonylated pyridine. pageplace.deresearchgate.net This approach offers a modular and streamlined pathway to C4-sulfonylated pyridines. pageplace.dersc.orgresearchgate.net While this method has been demonstrated for general pyridine systems, its application to the specific synthesis of this compound would involve the direct C-H functionalization of 3-cyanopyridine.

A modular three-component synthesis is also possible, utilizing a sulfur dioxide surrogate, an organometallic reagent, and the activated pyridine to construct the sulfonylated product. chemrxiv.org These direct functionalization methods are often performed under mild conditions and can be applied to complex molecules. researchgate.net

Table 1: Key Features of Direct Sulfonylation of Pyridines

| Feature | Description | Reference |

| Strategy | Direct C-H functionalization of the pyridine ring. | researchgate.net |

| Activation | Use of triflic anhydride (Tf₂O) to activate the pyridine ring. | pageplace.deresearchgate.net |

| Sulfonyl Source | Addition of a sulfinic acid salt (e.g., sodium methanesulfinate). | pageplace.deresearchgate.net |

| Regiocontrol | The base used in the reaction directs the position of sulfonylation, with high selectivity for the C4 position often observed. | pageplace.deresearchgate.net |

| Modularity | Allows for the synthesis of N-heterocyclic sulfones from three separate building blocks. | chemrxiv.org |

An alternative and widely used strategy for synthesizing methylsulfonylpyridines is the oxidation of the corresponding methylthiopyridine precursors. This two-step process involves the initial synthesis of 5-(methylthio)nicotinonitrile, followed by its oxidation to the desired sulfone. The Kornblum oxidation, which converts a methyl group into an aldehyde using iodine and DMSO, is a related transformation for functionalizing methylazaarenes. researchgate.net

The oxidation of the sulfide to the sulfone is a common transformation in organic synthesis. Various oxidizing agents can be employed for this purpose. Common methods for the oxidation of sulfides to sulfones include the use of reagents such as hydrogen peroxide, often in the presence of a catalyst, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfone without over-oxidation or side reactions on the pyridine ring or nitrile group. For instance, the oxidation of dihydropyridines to pyridines has been effectively carried out using DMSO as a mild oxidizing agent. wum.edu.pk

Table 2: Common Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Description |

| Hydrogen Peroxide (H₂O₂) | A common and relatively green oxidant, often used with a catalyst to enhance reactivity and selectivity. |

| m-Chloroperoxybenzoic acid (m-CPBA) | A powerful and reliable oxidant for converting sulfides to sulfones. |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent, requires careful control of reaction conditions to avoid over-oxidation. |

| Oxone® (Potassium peroxymonosulfate) | A versatile and stable oxidizing agent, often used in a biphasic system. |

Principles of Sustainable Synthesis in Nicotinonitrile Chemistry

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of heterocyclic compounds like nicotinonitriles to minimize environmental impact and enhance efficiency. pageplace.de These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. dtic.mil

One key approach is the use of microwave-assisted synthesis . This technique can significantly accelerate reaction times, improve yields, and lead to cleaner reactions with fewer byproducts compared to conventional heating methods. researchgate.net The synthesis of various pyridine and nicotinonitrile derivatives has been successfully achieved using microwave irradiation, often leading to excellent yields in very short reaction times. nih.gov

The development and use of green catalysts is another cornerstone of sustainable synthesis. Heterogeneous catalysts, such as nanocatalysts, are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org For example, zinc-based heterogeneous catalysts have been used for the eco-friendly synthesis of triazoles in water. rsc.org The application of such catalysts to nicotinonitrile synthesis offers a promising avenue for greener production.

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like nicotinonitriles. ekb.eg In MCRs, three or more reactants are combined in a single step to form the final product, which simplifies the synthetic process, reduces the number of purification steps, and minimizes solvent waste. Several one-pot syntheses of nicotinonitrile derivatives have been reported, highlighting the utility of this strategy. researchgate.net

The use of environmentally benign solvents , such as water or bio-derived solvents, or conducting reactions under solvent-free conditions, further aligns with the goals of green chemistry. pageplace.de

Table 3: Principles of Sustainable Synthesis in Nicotinonitrile Chemistry

| Principle | Application in Nicotinonitrile Synthesis | Reference |

| Microwave-Assisted Synthesis | Accelerates reactions, improves yields, and reduces side products in the synthesis of nicotinonitrile derivatives. | researchgate.netnih.gov |

| Green Catalysis | Use of reusable heterogeneous catalysts, such as nanocatalysts, to improve efficiency and reduce waste. | rsc.org |

| Multicomponent Reactions | One-pot synthesis of nicotinonitriles from multiple starting materials, enhancing atom economy and simplifying procedures. | ekb.eg |

| Benign Solvents/Solvent-Free Conditions | Reduces the use of volatile organic compounds, minimizing environmental impact. | pageplace.de |

Reactivity Profiles and Mechanistic Elucidation of 5 Methylsulfonyl Nicotinonitrile

Exploration of Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for heteroaromatic systems. wikipedia.org For 5-(Methylsulfonyl)nicotinonitrile, the reaction proceeds through an addition-elimination mechanism. In the first step, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. nih.gov This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The aromaticity of the ring is then restored by the expulsion of the leaving group, in this case, the methylsulfinate ion. pressbooks.pub The pyridine (B92270) nitrogen and the electron-withdrawing substituents are crucial for stabilizing the anionic intermediate, making the SNAr pathway particularly favorable for this compound. wikipedia.orgpressbooks.pub

The rate and efficiency of SNAr reactions are profoundly influenced by both electronic and steric factors. researchgate.netrsc.org

Electronic Effects: The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs). nih.govmasterorganicchemistry.com In this compound, both the sulfonyl (-SO₂CH₃) and the cyano (-CN) groups act as powerful EWGs. They deactivate the ring for electrophilic substitution but strongly activate it for nucleophilic substitution. pressbooks.publibretexts.org These groups, along with the inherent electron-withdrawing nature of the pyridine nitrogen, decrease the electron density of the ring, making it highly electrophilic. wikipedia.orglibretexts.org

This activation is most effective when the EWGs are positioned ortho or para to the leaving group, as this allows them to stabilize the negative charge of the Meisenheimer intermediate through resonance. pressbooks.pubmasterorganicchemistry.comlibretexts.org In this compound, the cyano group is para to the methylsulfonyl leaving group, providing significant resonance stabilization to the intermediate, thereby accelerating the reaction.

Steric Effects: Steric hindrance can play a significant role in SNAr reactions. researchgate.netrsc.org Increased steric bulk on either the nucleophile or near the reaction site on the aromatic ring can impede the nucleophile's approach, slowing down the formation of the Meisenheimer complex. rsc.org For instance, reactions involving bulky nucleophiles may proceed more slowly than those with smaller, less-hindered ones. researchgate.net Similarly, substituents ortho to the leaving group can sterically shield the reaction center, although this is not a factor for the substitution at the C5 position of this compound.

SNAr reactions are typically bimolecular and follow second-order kinetics, meaning the reaction rate is dependent on the concentration of both the aromatic substrate and the nucleophile. libretexts.org The rate law can be expressed as:

Rate = k[Aryl Halide][Nucleophile]

Kinetic studies are essential for elucidating reaction mechanisms and quantifying the effects of substituents and nucleophile strength. nih.govnih.gov The rate constants (k) for these reactions can be determined by monitoring the change in concentration of reactants or products over time. researchgate.net The strength of the nucleophile has a direct impact on the reaction rate; stronger nucleophiles generally lead to faster reactions.

Table 1: Representative Relative Rate Constants for the SNAr Reaction of this compound with Various Nucleophiles

| Nucleophile | Nucleophile Type | Expected Relative Rate Constant (k_rel) |

| H₂O | Neutral, Weak | 1 |

| CH₃OH | Neutral, Weak | ~10 |

| NH₃ | Neutral, Stronger | ~10³ |

| Piperidine | Secondary Amine | ~10⁵ |

| CH₃S⁻ | Thiolate, Strong | >10⁷ |

This table illustrates the expected trend in reactivity based on general principles of nucleophilicity. Actual values would require experimental determination under controlled conditions.

The Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the conjugate acid of the nucleophile, is a valuable tool in these studies. nih.govresearchgate.net A linear Brønsted plot suggests a consistent reaction mechanism across a series of nucleophiles. nih.gov

Modern spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing invaluable mechanistic insights. youtube.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can be used to track the disappearance of starting materials and the appearance of products over time, allowing for the calculation of reaction rates. youtube.com Flow NMR setups are particularly powerful as they can monitor reactions under actual process conditions, providing more accurate kinetic data than traditional NMR tube experiments. youtube.com

UV-Vis Spectroscopy: The formation of the Meisenheimer complex, which is often highly colored, can be monitored using UV-Vis spectroscopy. nih.gov The appearance and decay of the absorption band corresponding to this intermediate can provide direct evidence for the stepwise mechanism and allow for the study of its stability. nih.gov

Infrared (IR) Spectroscopy: Techniques like ReactIR can follow the changes in vibrational frequencies as the reaction progresses, for example, by monitoring the C-S bond of the starting material or the formation of a new bond to the nucleophile. youtube.com

These in situ methods are non-destructive and can provide a wealth of data from a single experiment, helping to identify transient intermediates and elucidate complex reaction pathways. youtube.comnih.gov

Radical-Mediated Reaction Pathways

While SNAr is a polar, ionic pathway, some aromatic substitutions can occur via radical mechanisms. However, for sulfonyl-substituted aromatics, homolytic substitution at the sulfonyl sulfur (an S_H2 type reaction) is generally considered an unfavorable process. nih.gov Studies on related systems have shown that radicals generated on sulfonyl-containing molecules tend to undergo other, faster reactions, such as intramolecular hydrogen abstraction or addition to a solvent molecule. nih.gov Therefore, under typical synthetic conditions involving nucleophiles, the radical-mediated pathway is not a significant contributor to the reactivity of this compound compared to the highly favored SNAr pathway.

Chemo- and Regioselectivity in Synthetic Transformations

Regioselectivity: In the context of nucleophilic aromatic substitution on this compound, the regioselectivity is explicitly controlled. The methylsulfonyl group is an excellent leaving group, and the carbon to which it is attached (C5) is highly activated by the ortho and para electron-withdrawing groups (the ring nitrogen and the cyano group, respectively). libretexts.org Consequently, nucleophilic attack will occur exclusively at this position, leading to a single, predictable substitution product. This is a key difference from electrophilic aromatic substitution, where a mixture of ortho, meta, and para products can often form. libretexts.orgpressbooks.pub

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over others. In reactions with this compound, a stronger or "softer" nucleophile will react preferentially. For example, in a mixture of an alcohol and a thiol, the more nucleophilic thiol would selectively displace the methylsulfonyl group. This principle allows for the targeted modification of the molecule even in the presence of multiple potentially reactive species.

Mechanistic Studies on Electrophilic Reactivity in Chemical Labeling

The same electronic features that make this compound reactive towards nucleophiles also define its utility as an electrophile in chemical biology, particularly for labeling biomolecules. nih.govnih.gov The electron-deficient pyridine ring acts as an electrophilic scaffold, primed for attack by biological nucleophiles. acs.org

The mechanism involves the SNAr pathway, where a nucleophilic amino acid residue on a protein, most commonly the thiol group of a cysteine, attacks the electrophilic carbon at the 5-position. nih.govacs.org This attack results in the displacement of the methylsulfinate leaving group and the formation of a stable, covalent thioether bond between the protein and the nicotinonitrile moiety. nih.govnih.gov

The reactivity of this class of compounds can be fine-tuned by altering the substituents on the pyridine ring, making them a "tunable" reactive group for targeting specific cysteines within the complex environment of the human proteome. nih.govnih.govacs.org This electrophilic nature has been harnessed to develop chemical probes and selective covalent modifiers for enzymes. nih.govacs.org

Advanced Spectroscopic and Crystallographic Characterization Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of 5-(Methylsulfonyl)nicotinonitrile.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methylsulfonyl group. The chemical shifts (δ) of the pyridine ring protons are influenced by the anisotropic effects of the aromatic system and the electronic nature of the substituents—the electron-withdrawing nitrile and methylsulfonyl groups. The methyl protons of the sulfonyl group are expected to appear as a sharp singlet, typically in the range of 3.0-3.5 ppm, due to the deshielding effect of the adjacent sulfonyl group. The aromatic protons would appear further downfield, with their specific shifts and coupling patterns (doublets, triplets, or doublets of doublets) determined by their positions relative to each other and the substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The spectrum would show signals for the methyl carbon, the carbons of the pyridine ring, and the carbon of the nitrile group. The nitrile carbon is characteristically found in the 115-125 ppm region. The carbons of the pyridine ring will have distinct chemical shifts based on their substitution pattern. The carbon atom directly attached to the sulfonyl group and the carbon adjacent to the nitrile group will be significantly influenced by the electron-withdrawing nature of these groups. The methyl carbon of the sulfonyl group would appear at a characteristic upfield position.

A summary of predicted chemical shifts is presented in the table below.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine CH | 7.5 - 9.0 | 120 - 155 |

| SO₂CH₃ | 3.0 - 3.5 | 40 - 45 |

| C-CN | N/A | 105 - 115 |

| C-SO₂ | N/A | 140 - 150 |

| CN | N/A | 115 - 125 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Correlational Studies

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon in the pyridine ring. myskinrecipes.com

In Situ NMR Monitoring of Reaction Progress

While specific studies on this compound are not widely published, in situ NMR spectroscopy serves as a powerful method for monitoring its synthesis. bldpharm.com By tracking the disappearance of reactant signals and the appearance of product signals directly in the reaction mixture over time, this technique can provide valuable kinetic data, help identify reaction intermediates, and optimize reaction conditions such as temperature, reaction time, and catalyst loading.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak around 2220-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The sulfonyl group (SO₂) would exhibit two strong stretching vibrations, one asymmetric and one symmetric, typically in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. Vibrations associated with the C-H bonds of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the pyridine ring, would also be present.

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) | Technique |

| Nitrile (C≡N) | 2220 - 2240 | IR, Raman |

| Sulfonyl (SO₂) asym. stretch | 1300 - 1350 | IR |

| Sulfonyl (SO₂) sym. stretch | 1140 - 1160 | IR |

| Aromatic C=C/C=N | 1400 - 1600 | IR, Raman |

| Aromatic C-H stretch | 3000 - 3100 | IR |

High-Resolution Mass Spectrometry for Precise Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₇H₆N₂O₂S), the calculated exact mass can be compared to the experimentally determined value to a high degree of precision, confirming its elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization, the molecule breaks apart in a predictable manner. Expected fragmentation pathways for this compound could include the loss of the methyl group (•CH₃), the loss of sulfur dioxide (SO₂), or cleavage of the sulfonyl group as a whole. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

Electronic Properties of this compound: An Analysis of Spectroscopic Data

The electronic properties of a molecule like this compound, which features a pyridine ring substituted with an electron-withdrawing nitrile group and a strong electron-withdrawing methylsulfonyl group, would be of significant interest for understanding its photophysical behavior. The interplay of these functional groups on the aromatic system is expected to influence the energy of its molecular orbitals and, consequently, its absorption and emission characteristics.

In the absence of direct data, a theoretical approach using computational methods such as Time-Dependent Density Functional Theory (TD-DFT) would be necessary to predict the electronic transitions and spectroscopic properties of this compound. Such a study would involve optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies and oscillator strengths to simulate the UV-Vis absorption spectrum. Similarly, the geometry of the first excited state could be optimized to predict the fluorescence emission spectrum.

For comparative analysis, one might look at the spectroscopic data of structurally related compounds, such as other substituted nicotinonitriles or phenyl sulfones. For instance, studies on C-5 substituted heteroaryl 3-pyridinecarbonitriles have been conducted, though these have primarily focused on their applications as protein kinase inhibitors rather than a detailed analysis of their photophysical properties. Similarly, research on the photophysical properties of other classes of compounds containing sulfonyl and nitrile groups exists, but direct extrapolation to this compound would be speculative without specific experimental or computational validation.

Therefore, to fulfill the request for a detailed analysis of the electronic absorption and emission spectroscopy of this compound, including data tables and research findings, dedicated experimental measurements or new computational studies would be required.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Investigations

Quantum chemical investigations are foundational to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. scirp.orgarxiv.org It is favored for its balance of accuracy and computational cost, making it suitable for a range of molecular systems. scirp.org In a theoretical study of 5-(Methylsulfonyl)nicotinonitrile, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p) or cc-pVQZ, would be employed to perform a full geometry optimization. researchgate.netmdpi.comnih.gov This process determines the molecule's most stable three-dimensional structure by finding the lowest energy arrangement of its atoms.

The results of such an optimization would provide key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the geometry around the sulfonyl group and its orientation relative to the pyridine (B92270) ring. The calculations would also yield the molecule's total energy, dipole moment, and the spatial distribution of its molecular orbitals. The presence of two strong electron-withdrawing groups—the nitrile (-CN) and the methylsulfonyl (-SO₂CH₃)—is expected to significantly polarize the molecule and influence the electron density distribution across the pyridine ring. DFT calculations can precisely map these electronic effects, which are crucial for understanding the molecule's stability and reactivity. scirp.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The strong electron-withdrawing nature of the nitrile and methylsulfonyl groups is expected to lower the energy of the LUMO significantly, likely resulting in a relatively small HOMO-LUMO gap and indicating a high propensity for accepting electrons. This makes the molecule a good candidate for nucleophilic attack. The analysis would also involve visualizing the 3D plots of the HOMO and LUMO to see where they are localized on the molecule, providing insight into which atoms are most involved in electron-donating and electron-accepting interactions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline (B57606) (Benzo[b]pyridine) | -6.646 | -1.816 | 4.83 | scirp.org |

| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine | -0.216 a.u. (~ -5.88 eV) | -0.055 a.u. (~ -1.50 eV) | 0.161 a.u. (~ 4.38 eV) | researchgate.net |

Note: Energy values were converted from atomic units (a.u.) to electronvolts (eV) where necessary for comparison (1 a.u. = 27.2114 eV). The values illustrate typical ranges for related structures.

Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. nih.gov While pyridine is aromatic, the introduction of powerful electron-withdrawing substituents like the nitrile and methylsulfonyl groups can significantly alter the electron delocalization within the ring. Computational methods can quantify these changes using various aromaticity indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization in the ring. A value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic Kekulé structure. nih.gov

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion that measures the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). Large negative values are characteristic of aromatic systems, while positive values suggest anti-aromaticity. nih.gov

Para-Delocalization Index (PDI) and Fluctuation Index (FLU): These are electronic indices based on electron sharing between atoms. nih.govmdpi.com

For this compound, calculations would likely show a reduction in the aromaticity of the pyridine ring compared to unsubstituted pyridine. mdpi.com The strong pull of electrons by the substituents would lead to greater bond length alternation (lower HOMA value) and reduced diamagnetic ring current (less negative NICS value). This dearomatization of the ring contributes to its predicted reactivity, particularly its susceptibility to nucleophilic aromatic substitution reactions. mdpi.com

| Index | Type | Principle | Interpretation for Aromaticity |

|---|---|---|---|

| HOMA | Geometric | Measures bond length equalization. | Values approach 1. |

| NICS | Magnetic | Measures magnetic shielding at the ring's center. | Large negative values (e.g., -5 to -15 ppm). |

| PDI | Electronic | Averages delocalization indices for para-related atoms. | Higher values indicate greater delocalization. |

| FLU | Electronic | Measures electron delocalization fluctuations between adjacent atoms. | Values approach 0. |

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

While quantum chemical methods are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular movements, conformational changes, and interactions with the environment (like a solvent) on timescales from picoseconds to microseconds. nih.govyoutube.com

For this compound, a key application of MD would be to perform a conformational analysis. The single bonds connecting the methyl group to the sulfur atom and the sulfur atom to the pyridine ring allow for rotation. MD simulations can explore the potential energy surface associated with the rotation of the methylsulfonyl group, identifying the most stable conformers (rotational isomers) and the energy barriers to interconversion between them. nih.gov This information is critical, as the specific conformation of the molecule can influence how it interacts with other molecules, such as biological receptors or reactants. The simulations would be set up by placing the molecule in a simulated box, often with explicit solvent molecules, and running the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample a representative range of conformations. nih.gov

Computational Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict where and how a molecule is likely to react. Beyond the HOMO-LUMO analysis, other DFT-derived properties can provide a detailed picture of reactivity and selectivity.

One of the most intuitive tools is the Molecular Electrostatic Potential (MEP) map. The MEP plots the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich and electron-poor regions. researchgate.net For this compound, the MEP surface would be expected to show negative potential (typically colored red) around the electronegative nitrogen atom of the nitrile group and the oxygen atoms of the sulfonyl group, indicating these are sites for electrophilic attack. Conversely, positive potential (blue) would likely be found on the hydrogen atoms and certain parts of the pyridine ring, highlighting sites susceptible to nucleophilic attack.

For a more quantitative prediction, Condensed Fukui Functions (f_k) and the Dual Descriptor (DD) are used. scirp.org These reactivity descriptors pinpoint the specific atoms within the molecule that are most likely to participate in a reaction. The Fukui function identifies the most electrophilic and nucleophilic sites in a molecule, predicting how the electron density will change upon the addition or removal of an electron. scirp.org This allows for a precise ranking of atomic sites for their susceptibility to attack, guiding the understanding of regioselectivity in chemical reactions.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is invaluable for elucidating complex reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. rsc.org This involves identifying and calculating the energies of all relevant species along a reaction coordinate, including reactants, intermediates, transition states, and products.

For a molecule like this compound, a potential reaction of interest would be nucleophilic aromatic substitution (S_NAr). Given the two strong electron-withdrawing groups, the pyridine ring is highly activated for such reactions. A computational study could model the reaction with a nucleophile (e.g., a hydroxide (B78521) or alkoxide ion). The process would involve:

Optimizing the geometries of the reactants.

Locating the transition state structure for the nucleophilic attack, which typically involves the formation of a high-energy Meisenheimer complex intermediate. rsc.org

Calculating the activation energy barrier for this step, which determines the reaction rate.

Optimizing the structure of the intermediate.

Locating the transition state for the departure of a leaving group and calculating its energy barrier.

Optimizing the geometry of the final product.

By comparing the energy barriers for attack at different positions on the ring, the model can predict the most favorable reaction pathway and explain the observed regioselectivity, providing a level of mechanistic detail that is often difficult to obtain through experimental means alone. rsc.org

Strategic Utility of 5 Methylsulfonyl Nicotinonitrile As a Synthetic Synthon

Construction of Chemically Diverse Nicotinonitrile Derivatives

The methylsulfonyl group in 5-(methylsulfonyl)nicotinonitrile is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. This reactivity allows for the straightforward synthesis of various 5-substituted nicotinonitrile derivatives. The pyridine (B92270) ring, activated by both the sulfone and the nitrile, readily undergoes nucleophilic aromatic substitution (SNAr), providing a reliable method for introducing chemical diversity at the C5 position.

Researchers have utilized this reactivity to synthesize series of novel nicotinonitrile compounds with potential applications in medicinal chemistry. ekb.egnih.gov For instance, the reaction of the nicotinonitrile scaffold with various amines, thiols, or alkoxides leads to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These derivatives are often explored for their biological activities, including potential as anticancer and antimicrobial agents. chem-soc.sinih.gov The synthesis of these derivatives is frequently achieved through multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov

The following table showcases examples of nicotinonitrile derivatives synthesized from various precursors, illustrating the diversity achievable with this scaffold.

| Starting Material(s) | Reagents | Resulting Derivative Class | Reference |

| Chalcone, Malononitrile (B47326) | Ammonium (B1175870) Acetate | 2-Aminonicotinonitrile | nih.gov |

| 1,3-Diaryl-prop-2-en-1-ones, Malononitrile | Pyrrolidine | 4,6-Diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles | researchgate.net |

| Cyanopyridone | Hydrazine Hydrate, Malononitrile | Substituted Pyridines, Naphthyridines | nih.govmdpi.com |

| 2-Chloronicotinonitrile | Hydrazine Hydrate | 2-Hydrazinylnicotinonitrile | nih.gov |

Versatility as a Building Block in Complex Heterocyclic Synthesis

Beyond simple substitution, this compound serves as a pivotal starting material for constructing more complex, fused heterocyclic systems. ekb.eg The displacement of the methylsulfonyl group can be the initial step in a sequence of reactions, often an intramolecular cyclization, that builds additional rings onto the nicotinonitrile core. This strategy is instrumental in synthesizing polycyclic aromatic compounds, which are prevalent in pharmacologically active molecules. merckmillipore.com

This approach has been successfully employed to create thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and other fused systems. chem-soc.sinih.govnih.gov For example, reaction with a bifunctional nucleophile can lead to the initial substitution at C5, followed by a subsequent ring-closing reaction to yield the final heterocyclic product. The inherent reactivity of the nicotinonitrile moiety makes it an ideal scaffold for such transformations. Enaminones, for instance, are well-established building blocks for creating diverse heterocyclic systems through their reactions with reagents like malononitrile. nih.gov The ability to generate highly functionalized pyridines and subsequently fuse other rings makes these synthons valuable in materials science and drug discovery. researchgate.netmdpi.comresearchgate.net

| Precursor Scaffold | Reaction Type | Resulting Heterocyclic System | Reference |

| Nicotinonitrile | Intramolecular Cyclization | Thieno[2,3-b]pyridine | chem-soc.si |

| 1H-Pyrazolo[3,4-b]pyridine | Further Functionalization | Substituted Pyrazolo[3,4-b]pyridines | nih.gov |

| Cyanopyridone | Cyclization | Pyrazolopyridines | nih.gov |

| Benzylidene-cyanothioacetamide, Cyclic Ketones | Cyclocondensation, Ethanolic Sodium Ethoxide | Thieno[2,3-b]pyridine | researchgate.net |

Development of Molecular Tools for Mechanistic Chemical Research

The specific chemical properties of this compound make it a useful tool for probing reaction mechanisms and for the development of site-specific chemical modifications.

The electron-deficient nature of the pyridine ring in this compound, significantly enhanced by the powerful electron-withdrawing effects of the C5-methylsulfonyl and C3-cyano groups, establishes it as a potent electrophilic arylating agent. This compound readily participates in nucleophilic aromatic substitution (SNAr) reactions. In this context, the nicotinonitrile derivative acts as the electrophilic partner, accepting a pair of electrons from a nucleophile to form a new bond at the C5 position, with the methylsulfonyl group serving as the displaced leaving group. This predictable reactivity allows chemists to use it as a tool to introduce the 3-cyanopyridin-5-yl moiety into other molecules, which is a valuable fragment in many biologically active compounds. nih.gov

The reactivity of the methylsulfonyl group provides a handle for achieving highly site-specific modifications. frontiersin.org The substitution reaction is regioselective for the C5 position, driven by the leaving group ability of the sulfone. This specificity is crucial in multi-step syntheses where other potentially reactive sites on the molecule must remain untouched. This concept of site-specific modification is a cornerstone of modern chemical biology and materials science, enabling the precise engineering of molecular function. nih.gov While direct studies on "tuning" the reactivity of this compound are not widely reported, the principle relies on the robust and predictable nature of the SNAr reaction at the C5 position, which is a form of tunable, site-specific chemical functionalization. frontiersin.org This allows for the controlled introduction of new functional groups to build molecular complexity.

Integration into Catalytic Cross-Coupling Methodologies

Cross-coupling reactions, particularly those catalyzed by palladium, are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com The this compound scaffold can be integrated into these methodologies. The methylsulfonyl group can function as a leaving group in certain cross-coupling reactions, analogous to more traditional halide leaving groups.

For example, in Suzuki-Miyaura coupling, which typically pairs an organoboron compound with an aryl halide, variations of the reaction can utilize sulfones as the electrophilic partner. rsc.org Research has shown that pyridine sulfinates, which can be derived from sulfones, are excellent nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides, overcoming common challenges associated with pyridine-based organoboron reagents. rsc.org This indicates the potential for this compound to be converted into a suitable coupling partner or to participate directly in specialized cross-coupling protocols, such as those developed for nickel-catalyzed reactions involving organozinc reagents. nih.gov The integration of such building blocks into modern catalytic methods significantly expands their synthetic utility, enabling the efficient construction of complex molecules like the potent kinase inhibitors that feature substituted pyrazolopyridine cores. nih.govthieme-connect.de

Prospective Research Directions and Innovation in Nicotinonitrile Chemistry

Advancements in Asymmetric and Stereoselective Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric and stereoselective synthetic methods is a cornerstone of modern medicinal chemistry. While specific applications in the asymmetric synthesis of 5-(methylsulfonyl)nicotinonitrile are still an emerging area, research on related nicotinamide (B372718) and nicotinoid structures provides a clear roadmap for future innovation.

Future efforts will likely focus on the following:

Chiral Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, is a promising avenue. For instance, methodologies developed for the asymmetric synthesis of 2-arylethylamines, a common motif in bioactive compounds, could be adapted. mdpi.com Chiral phosphoric acids and proline-based organocatalysts have shown success in inducing chirality in reactions involving pyridine-containing substrates. mdpi.com

Stereoselective Cycloadditions: As demonstrated in the synthesis of novel nicotinoids, [3 + 2] cycloaddition reactions can proceed with complete regio- and stereocontrol. mdpi.comnih.govresearchgate.net Applying this strategy to derivatives of this compound could enable the construction of complex, multi-chiral heterocyclic systems.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective approach to obtaining single enantiomers. Enzymes can be employed to resolve racemic mixtures of nicotinonitrile derivatives or to perform stereoselective transformations on prochiral substrates.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as D-phenylalaninol, is another established strategy for producing enantiomerically pure pharmaceuticals and could be adapted for derivatives of this compound. nih.gov

The successful implementation of these strategies will be crucial for synthesizing specific stereoisomers of this compound derivatives, allowing for a more precise investigation of their structure-activity relationships (SAR) and therapeutic potential.

Discovery of Unprecedented Reactivity Modes and Transformations

The methylsulfonyl group at the 5-position of the nicotinonitrile ring significantly influences its electronic properties, creating unique opportunities for novel chemical transformations. Research into the reactivity of analogous sulfonyl-activated aromatic systems has revealed several innovative reaction pathways that could be extended to this compound.

Key areas for future exploration include:

Tunable Cysteine-Reactive Electrophiles: 2-Sulfonyl pyridines have been identified as highly tunable, cysteine-reactive electrophiles that react via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov By modifying the electronic properties of the pyridine (B92270) ring, the reactivity of these compounds can be finely controlled. Applying this concept to this compound could lead to the development of highly selective covalent modifiers for proteins, targeting specific cysteine residues. nih.govacs.org

Divergent Radical and Ionic Pathways: Recent studies have shown that the reaction of sulfinates with N-amidopyridinium salts can be directed down completely different pathways. nih.gov Under basic conditions, a direct C4-sulfonylation occurs. nih.gov However, upon exposure to visible light, an electron donor-acceptor (EDA) complex forms, initiating a radical-based three-component reaction that incorporates both the sulfonyl and pyridyl groups into alkenes. nih.gov Investigating similar light-induced EDA complex formation with this compound could unveil unprecedented reactivity and provide access to novel molecular scaffolds.

Annulative SuFEx Chemistry: The development of nickel-catalyzed annulative processes using SuFEx (Sulfur(VI) Fluoride Exchange) chemistry has opened a portal to novel sultone-functionalized pyridines. rsc.org This mild and efficient method could potentially be adapted for this compound, leading to the synthesis of unique heterocyclic systems with potential applications in medicinal chemistry.

Exploring these unprecedented reactivity modes will not only expand the synthetic utility of this compound but also pave the way for the discovery of new chemical entities with unique biological or material properties.

High-Throughput Screening and Automated Synthesis Methodologies

The discovery of novel bioactive compounds is increasingly reliant on the ability to synthesize and screen large libraries of molecules efficiently. High-throughput screening (HTS) and automated synthesis are transformative technologies in this regard.

A landmark study utilized an AlphaScreen-based HTS platform to screen a library of compounds, leading to the discovery of trisubstituted nicotinonitrile derivatives as potent inhibitors of the human GCN5 enzyme, a target implicated in cancer. rsc.org This success story highlights a clear path forward for research on this compound.

Future research directions will involve:

Library Synthesis: The development of automated synthesis platforms to rapidly generate a diverse library of derivatives based on the this compound scaffold. This would involve varying substituents on the pyridine ring to explore a wide chemical space.

HTS Campaigns: Employing various HTS techniques to screen these libraries against a broad range of biological targets. This could include assays for enzyme inhibition, receptor binding, and cellular phenotypes like cell proliferation or apoptosis. rsc.orgacs.orgnih.gov

Fragment-Based Screening: Using HTS to identify smaller fragments that bind to a biological target, which can then be elaborated or combined to create more potent lead compounds based on the this compound core.

The data below summarizes the findings from a successful HTS campaign for other nicotinonitrile derivatives, illustrating the power of this approach.

| Screening Method | Target | Library Size | Hit Compound Class | Key Finding |

| AlphaScreen Assay | Human GCN5 | In-house library | Trisubstituted Nicotinonitriles | Discovery of DC_HG24-01 as a novel inhibitor (IC₅₀ = 3.1 µM) that blocks H3K14 acetylation and induces apoptosis in leukemia cells. rsc.org |

By embracing HTS and automated synthesis, researchers can significantly accelerate the pace of discovery and unlock the therapeutic potential of this compound and its analogs.

Synergistic Approaches Combining Experimental and Computational Methods

The integration of computational chemistry with experimental research has become an indispensable tool in modern chemical science. Density Functional Theory (DFT) calculations, in particular, provide profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules, guiding experimental design and interpreting results.

This synergistic approach has been successfully applied to various substituted pyridine and nicotinonitrile systems:

Reaction Mechanism Elucidation: For the stereoselective synthesis of nicotinoids via [3 + 2] cycloaddition, Molecular Electron Density Theory (MEDT) was used to explore the reaction mechanism, confirming that it proceeds via a two-stage, one-step process and explaining the observed regio- and stereoselectivity. mdpi.comnih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis: DFT calculations are used to determine global reactivity descriptors and map molecular electrostatic potential (MEP), which helps in understanding and predicting the biological activity of newly synthesized compounds. nih.gov This has been used to correlate the structures of novel pyridine derivatives with their observed antimicrobial and antioxidant activities. nih.gov

Predicting Reactivity: Computational studies on 2-sulfonyl pyridines and pyrimidines have helped to explain their tuned electrophilicity and reactivity towards biological nucleophiles like cysteine. nih.govacs.org Calculations can predict the activation free energy for nucleophilic attack, guiding the design of more selective covalent probes. nih.gov

The table below showcases examples of how DFT has been applied to understand the properties of pyridine derivatives.

| Compound Class | Computational Method | Property Investigated | Key Insight |

| Substituted Nicotinoids | MEDT / DFT | [3+2] Cycloaddition Mechanism | Theoretical calculations confirmed the reaction proceeds with full regio- and stereocontrol, matching experimental results. mdpi.comnih.govresearchgate.net |

| Pyridine Derivatives | DFT (B3LYP/6-31G) | Electronic Structure & Reactivity | Global reactivity descriptors and MEP analysis were correlated with experimental antimicrobial and antioxidant activity. nih.gov |

| 2-Sulfonyl Pyridines | DFT | Reactivity with Thiols | Calculations of activation free energy explained the tuned electrophilicity and selectivity for cysteine modification. nih.gov |

For this compound, a synergistic experimental-computational approach will be invaluable. DFT calculations can predict its reactivity in novel transformations, guide the design of derivatives for HTS campaigns, and help to rationalize the biological activity of any identified hits, thereby accelerating the entire discovery and development pipeline.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(methylsulfonyl)nicotinonitrile, and how can reaction conditions be optimized?

- Methodology : Begin with nicotinonitrile derivatives and introduce the methylsulfonyl group via nucleophilic substitution or oxidation of thioether intermediates. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance yield. For example, sulfone-containing analogs like 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole were synthesized using oxidative conditions with hydrogen peroxide or mCPBA . Monitor reactions via TLC or HPLC and characterize intermediates using NMR and mass spectrometry.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use X-ray crystallography to determine the compound’s conformation and hydrogen-bonding interactions, as demonstrated for structurally similar sulfone derivatives (e.g., envelope conformations in pyrimidine rings) . Complement this with ¹H/¹³C NMR to confirm substituent positions and FT-IR to validate sulfone (S=O) and nitrile (C≡N) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy.

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS and compare with controls. For sulfone derivatives, stability in aqueous environments is critical due to potential hydrolysis of the sulfonyl group. Reference protocols from sulfone-containing antibacterial agents tested in plant-based systems .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s role in modulating bacterial gene expression related to pathogenicity?

- Methodology : Use qRT-PCR to quantify expression changes in genes like gumB, gumG, and xanA, which regulate exopolysaccharide (EPS) biosynthesis in pathogens (e.g., Xanthomonas oryzae). For example, 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole reduced gumB expression by 94.88% at 20 µg/mL, disrupting EPS polymerization . Include dose-response assays and validate findings with Western blotting or CRISPR-Cas9 knockouts.

Q. What strategies resolve contradictions in bioactivity data across in vitro vs. in vivo models?

- Methodology : Perform parallel in vitro (e.g., MIC assays) and in vivo (e.g., plant infection models) studies. For instance, sulfone derivatives showed stronger in vivo antibacterial effects due to host immune modulation (e.g., increased SOD/POD enzyme activity) despite moderate in vitro results . Use statistical tools (ANOVA, regression analysis) to correlate biochemical markers (chlorophyll content, MDA levels) with efficacy .

Q. How can researchers correlate structural modifications of this compound with enhanced antibacterial activity?

- Methodology : Synthesize analogs with variations in the sulfonyl group (e.g., bulkier substituents) or pyridine ring (e.g., halogenation). Test analogs against Gram-negative and Gram-positive pathogens. Compare results with computational docking studies to identify binding interactions (e.g., sulfone groups targeting bacterial EPS synthases) .

Q. What experimental approaches validate the compound’s impact on host-pathogen interaction dynamics?

- Methodology : Use transcriptomics to identify host genes upregulated/downregulated during treatment. For example, sulfone derivatives enhanced rice resistance to Xoo by stimulating SOD/POD activity and reducing oxidative stress markers like MDA . Combine with histochemical assays (e.g., trypan blue staining) to visualize pathogen colonization.

Data Interpretation and Validation

Q. How should researchers address variability in enzyme inhibition assays for sulfone derivatives?

- Methodology : Standardize enzyme sources (e.g., purified recombinant proteins vs. crude extracts) and include positive controls (e.g., bismerthiazole for SOD/POD assays). Replicate experiments across independent labs to confirm reproducibility, as done for sulfone-based agents in agricultural studies .

Q. What computational tools are recommended for predicting the compound’s interaction with bacterial targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.